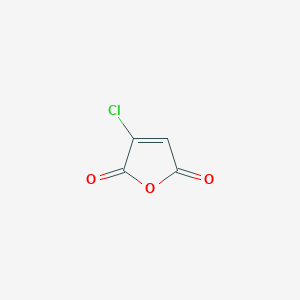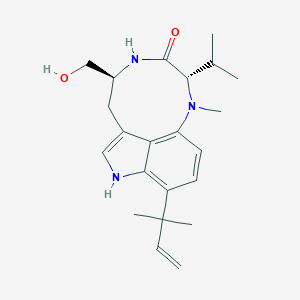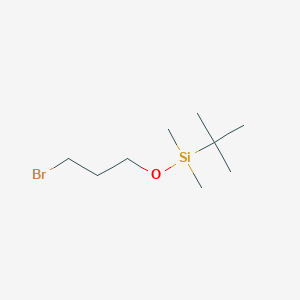
(3-Bromopropoxy)-tert-butyldimethylsilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organosilicon compounds, including those similar to "(3-Bromopropoxy)-tert-butyldimethylsilane," often involves the use of tert-butanesulfinyl imines as versatile intermediates for asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones, highlighting a common strategy in the synthesis of organosilicon compounds (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of organosilicon compounds, such as "(3-Bromopropoxy)-tert-butyldimethylsilane," can be characterized using techniques like IR, NMR, and X-ray crystallography. Studies on related compounds, such as nanosized, starlike silicon compounds, have been conducted to understand their structural properties, which include the examination of UV-visible absorption, fluorescence properties, and theoretical calculations to compare geometrical structures and excitation energies (Ishikawa et al., 2001).
Chemical Reactions and Properties
Organosilicon compounds undergo a variety of chemical reactions, including intramolecular rearrangements, fluorination, methylation, and reactions with nucleophiles. These reactions are pivotal in modifying the structure and introducing functional groups to the silicon atom, as demonstrated in the preparation and reactions of (chloromethyl)-tert-butyldimethylsilane (Kumada, Ishikawa, Maeda, & Ikura, 1964).
Physical Properties Analysis
The physical properties, including thermodynamic properties and thermal degradation of organosilicon compounds, can be investigated through differential scanning calorimetry and thermogravimetric analysis. These analyses provide insights into the stability and degradation patterns of the compounds under various temperature conditions.
Chemical Properties Analysis
The chemical properties of "(3-Bromopropoxy)-tert-butyldimethylsilane" and related compounds are influenced by their molecular structure and the presence of functional groups. These properties determine the reactivity, solubility, and potential applications in synthesis. For example, the introduction of bulky substituents can significantly affect the reactivity and solubility of hexasilsesquioxanes, indicating the importance of chemical structure in determining chemical properties (Unno, Alias, Saito, & Matsumoto, 1996).
Applications De Recherche Scientifique
Protection of Sugar Derivatives : Tert-Butyldimethylsilyl chloride, a related compound, effectively protects D-glucal and D-galactal. This process aids in synthesizing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors, crucial for efficient glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Hydroxyl Group Protection : Dimethyl-tert-butylsilyl is a stable agent for protecting hydroxyl groups. Its applications include fields like prostaglandin synthesis, demonstrating its versatility in organic chemistry (Corey & Venkateswarlu, 1972).
Reactions with Organosilanes : The tert-butyllithium/tetramethylethylenediamine complex reacts with organosilanes to produce various coupling and metalation products. This reaction has implications in synthesizing complex organic molecules (West & Gornowicz, 1971).
Synthesis of Protected Amino Alcohols : Tert-butanesulfinyl aldimines and ketimines can efficiently synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities. This enables further synthetic transformations in pharmaceutical and chemical research (Tang, Volkman, & Ellman, 2001).
Sol-Gel Polymerization : High molecular weight polysilsesquioxanes with carboxylate functionalities were successfully prepared through the sol-gel polymerization of organotrialkoxysilanes bearing tert-butyl ester groups. This process has potential applications in areas like heavy metal scavenging (Rahimian, Loy, & Wheeler, 2002).
Synthesis of N-Ester Type Compounds : Silyl carbamates can transform amino protecting groups into N-ester type compounds with high efficiency. This offers a new approach for chemo-selective transformation in organic synthesis (Sakaitani & Ohfune, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromopropoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMROEZDWJTIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345839 | |
| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropoxy)-tert-butyldimethylsilane | |
CAS RN |
89031-84-5 | |
| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromopropoxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


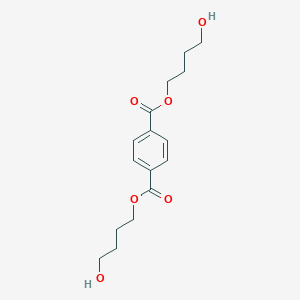
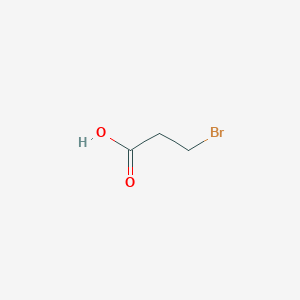
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)


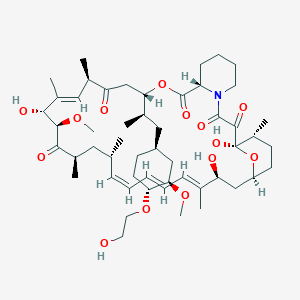
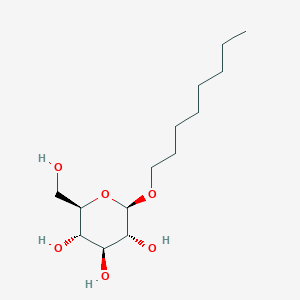
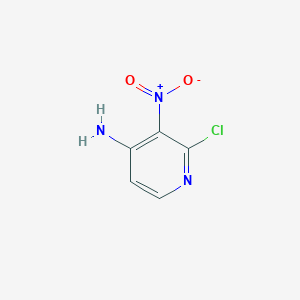
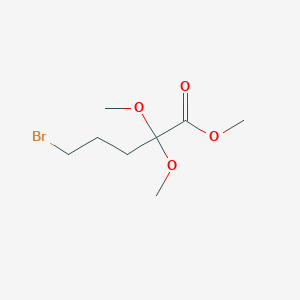
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)

